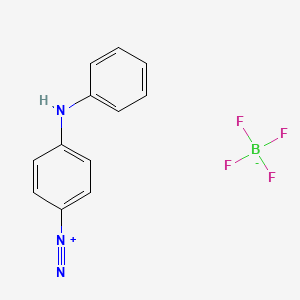

4-(Phenylamino)benzenediazonium tetrafluoroborate

Description

BenchChem offers high-quality 4-(Phenylamino)benzenediazonium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Phenylamino)benzenediazonium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-anilinobenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N3.BF4/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;2-1(3,4)5/h1-9,14H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHQYXSDGDYIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BF4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2367-19-3 | |

| Record name | Benzenediazonium, 4-(phenylamino)-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2367-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 4-(phenylamino)-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(phenylamino)benzenediazonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of 4-(Phenylamino)benzenediazonium Tetrafluoroborate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aryldiazonium Salts

Aryldiazonium salts are a cornerstone of synthetic organic chemistry, prized for their unique reactivity that allows for the introduction of a wide array of functional groups onto an aromatic ring. The diazonium group (-N₂⁺) is one of the most effective leaving groups, departing as dinitrogen gas, a thermodynamically favorable process that drives many reactions to completion. Among this versatile class of compounds, 4-(Phenylamino)benzenediazonium tetrafluoroborate stands out due to the influence of its phenylamino substituent on the electronic properties and reactivity of the diazonium cation. This guide provides a detailed exploration of its chemical structure, from its fundamental composition to the spectroscopic data that validates its form, offering field-proven insights for its practical application.

Core Molecular and Structural Identity

The foundational identity of this compound is captured by its basic chemical properties. A clear understanding of its composition is the first step toward appreciating its complex reactivity.

| Property | Value | Source |

| IUPAC Name | 4-(Phenylamino)benzenediazonium tetrafluoroborate | EPA[1] |

| CAS Number | 2367-19-3 | Hoffman Fine Chemicals Pty Ltd[2] |

| Molecular Formula | C₁₂H₁₀BF₄N₃ | Hoffman Fine Chemicals Pty Ltd[2] |

| Molecular Weight | 283.04 g/mol | Hoffman Fine Chemicals Pty Ltd[2] |

| Physical State | Solid | Hoffman Fine Chemicals Pty Ltd[2] |

Chemical Structure:

The structure consists of a cationic diazonium species and a tetrafluoroborate anion. The cation features a central benzene ring substituted at positions 1 and 4. A diazonium group (-N≡N⁺) is attached at one end, and a phenylamino group (-NH-C₆H₅) is at the other.

Figure 1: Chemical structure of 4-(Phenylamino)benzenediazonium tetrafluoroborate.

In-Depth Structural Analysis: The Interplay of Functional Groups

The unique properties of 4-(Phenylamino)benzenediazonium tetrafluoroborate arise from the interplay between its three key components: the diazonium cation, the phenylamino substituent, and the non-coordinating tetrafluoroborate anion.

The Diazonium Cation: A Hub of Reactivity

The [Ar-N≡N]⁺ group is the reactive center of the molecule. Its structure is characterized by a triple bond between the two nitrogen atoms, a feature confirmed by X-ray crystallography on the parent benzenediazonium salt, which shows a short N-N bond distance of 1.083 Å[3]. This triple bond is responsible for the characteristic strong, sharp absorption in the infrared spectrum. The positive charge is formally placed on the terminal nitrogen atom, and the entire group is highly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution but priming it for nucleophilic attack. The stability of the aryldiazonium cation is significantly greater than its aliphatic counterparts due to the delocalization of the positive charge into the π-system of the aromatic ring through resonance.

The Phenylamino Substituent: An Electronic Modulator

Positioned para to the diazonium group, the phenylamino (-NH-Ph) substituent plays a crucial role in modulating the electronic properties of the molecule. As an electron-donating group (EDG) through its +R (resonance) effect, it pushes electron density into the aromatic ring. This donation helps to stabilize the electron-deficient ring, albeit slightly destabilizing the diazonium cation itself by increasing electron density at the carbon to which it is attached. This electronic influence fine-tunes the salt's reactivity, particularly in azo coupling reactions, where the electrophilicity of the diazonium cation is a key factor.

The Tetrafluoroborate Anion: A Stabilizing Counterpart

The choice of the counter-ion is critical for the stability and usability of a diazonium salt. The tetrafluoroborate anion (BF₄⁻) is large, non-nucleophilic, and non-coordinating. This is the primary reason for its prevalence in the isolation of diazonium salts. Unlike more nucleophilic anions such as chloride (Cl⁻), BF₄⁻ does not readily attack the diazonium cation, preventing premature decomposition or unwanted side reactions[3]. This inertness allows 4-(Phenylamino)benzenediazonium tetrafluoroborate to be isolated as a relatively stable solid that can be stored, handled, and weighed, which is a significant advantage over in-situ generated diazonium chlorides[3][4].

Spectroscopic Validation: The Structural Fingerprint

Spectroscopic methods provide definitive evidence for the structure of the molecule. The following data represent the expected "fingerprint" for 4-(Phenylamino)benzenediazonium tetrafluoroborate.

| Spectroscopy | Characteristic Features |

| ¹H NMR | - Aromatic Protons: Multiple signals in the downfield region (typically δ 7.0-8.5 ppm). The protons on the ring bearing the diazonium group will be shifted further downfield due to its strong electron-withdrawing nature. - N-H Proton: A broad singlet, the chemical shift of which can be concentration-dependent. |

| ¹³C NMR | - C-N₂ Carbon: A distinct signal significantly downfield due to the strong deshielding effect of the diazonium group. - Aromatic Carbons: A series of signals in the aromatic region (δ 110-150 ppm). |

| Infrared (IR) | - N≡N Stretch: A strong, sharp, and highly characteristic absorption band around 2250-2300 cm⁻¹ . This is often the most diagnostic peak. - B-F Stretch: A strong, broad absorption band around 1040-1100 cm⁻¹ corresponding to the tetrafluoroborate anion[5]. - N-H Stretch: A moderate band around 3300-3400 cm⁻¹ . - Aromatic C=C and C-H Stretches: Multiple bands in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively. |

| UV-Vis | The molecule is chromophoric, exhibiting distinct absorption maxima in the ultraviolet and visible regions, which is characteristic of extended conjugated systems containing a diazonium group. |

Synthesis and Isolation: A Self-Validating Protocol

The synthesis of aryldiazonium tetrafluoroborates is a well-established and robust procedure. The protocol described below is a self-validating system where the physical properties of the product (precipitation) drive the reaction to completion and facilitate purification.

Step-by-Step Experimental Protocol

-

Dissolution of Precursor: Dissolve the starting amine, 4-aminodiphenylamine (10 mmol), in a mixture of 50% tetrafluoroboric acid (HBF₄) (approx. 7 mL) and distilled water (8 mL) in a flask.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Maintaining a low temperature is critical to prevent the thermal decomposition of the newly formed diazonium salt.

-

Diazotization: While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (10 mmol in 3 mL H₂O) dropwise. The rate of addition should be controlled to keep the temperature of the mixture below 5 °C. The nitrous acid (HNO₂) required for the reaction is generated in situ from NaNO₂ and HBF₄.

-

Precipitation: Stir the resulting mixture for an additional 30-40 minutes at 0 °C. The 4-(Phenylamino)benzenediazonium tetrafluoroborate salt, being sparingly soluble in the cold aqueous medium, will precipitate as a solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid several times with small portions of ice-cold water to remove any unreacted salts. Follow this with a wash using cold diethyl ether to remove non-polar organic impurities.

-

Drying: Dry the isolated product under vacuum. The final product should be stored under an inert atmosphere at low temperature and protected from light[4][6].

Workflow Diagram

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 4. BENZENEDIAZONIUM,TETRAFLUOROBORATE | 369-57-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.uva.nl [pure.uva.nl]

An In-depth Technical Guide to the In Situ Generation and Synthetic Utility of N-phenyl-p-phenylenediamine Diazonium Tetrafluoroborate

Abstract: This technical guide provides a comprehensive overview of N-phenyl-p-phenylenediamine and its transformation into a reactive diazonium tetrafluoroborate intermediate. While a specific CAS number for N-phenyl-p-phenylenediamine diazonium tetrafluoroborate is not commonly cited, indicating its typical generation in situ for immediate synthetic application, this document details the foundational principles, procedural workflows, and critical safety considerations for its use. We will explore the mechanistic underpinnings of the diazotization process, the strategic advantage of the tetrafluoroborate counter-ion, and the subsequent high-value transformations relevant to researchers in organic synthesis and drug development.

Introduction: The Synthetic Potential of Aryldiazonium Salts

Aryldiazonium salts are a cornerstone of synthetic organic chemistry, serving as highly versatile intermediates. Their utility stems from the exceptional ability of the dinitrogen moiety (N₂) to act as an excellent leaving group, facilitating a wide array of substitution reactions on the aromatic ring.[1] These transformations include the introduction of halides, cyano groups, and hydroxyl groups, among others.[1] The general class of reactions for converting primary aromatic amines into aryl fluorides via a diazonium tetrafluoroborate intermediate is known as the Balz-Schiemann reaction.[2][3][4]

This guide focuses on the diazonium salt derived from N-phenyl-p-phenylenediamine, a molecule of interest due to its structural motifs present in various dyes, pharmaceuticals, and polymers.[5] The in situ generation of its diazonium tetrafluoroborate salt opens pathways to novel fluorinated derivatives and other substituted analogues.

Core Reactant: N-phenyl-p-phenylenediamine

A thorough understanding of the starting material is paramount.

Table 1: Physicochemical Properties of N-phenyl-p-phenylenediamine

| Property | Value | Reference |

| CAS Number | 101-54-2 | [6][7][8][9] |

| Molecular Formula | C₁₂H₁₂N₂ | [6][7][9] |

| Molecular Weight | 184.24 g/mol | [6][7] |

| Appearance | Dark brown, purple, or gray powder/flakes | [6][9] |

| Melting Point | 75 °C | [7] |

| Boiling Point | 354 °C | [7] |

| Solubility | Soluble in ethanol | [6] |

N-phenyl-p-phenylenediamine, also known as 4-aminodiphenylamine, is an aromatic amine containing both a primary and a secondary amine group.[6] This structural feature presents interesting possibilities and challenges in diazotization, as the primary amine is the target for this reaction.

The Diazotization Process: From Amine to Diazonium Salt

The conversion of a primary aromatic amine to a diazonium salt is achieved through reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid.[1][10][11] The reaction must be conducted at low temperatures (typically below 5°C) to prevent the unstable diazonium salt from decomposing.[11][12][13]

Mechanism of Diazotization

The reaction proceeds through several key steps:

-

Formation of the Nitrosyl Cation: In the presence of a strong acid, nitrous acid is protonated and then loses a molecule of water to form the highly electrophilic nitrosyl cation (NO⁺).[2][4]

-

N-Nitrosation: The primary amine group of N-phenyl-p-phenylenediamine acts as a nucleophile, attacking the nitrosyl cation.[2][4]

-

Deprotonation and Tautomerization: A series of proton transfers leads to the formation of a diazohydroxide intermediate.

-

Dehydration: Protonation of the hydroxyl group followed by the elimination of water generates the stable aryldiazonium ion.[10]

The Role of the Tetrafluoroborate Anion

The choice of acid is critical. While hydrochloric acid is commonly used for many diazotization reactions, the use of fluoroboric acid (HBF₄) is strategic when the goal is to form an aryl fluoride.[2][4] The tetrafluoroborate (BF₄⁻) anion is non-nucleophilic, which allows for the isolation of the diazonium salt as a relatively stable solid, if desired.[1] More importantly, it serves as the fluoride source in the subsequent thermal or photochemical decomposition step of the Balz-Schiemann reaction.

Experimental Workflow: In Situ Generation and Reaction

The following protocol describes a general procedure for the in situ generation of N-phenyl-p-phenylenediamine diazonium tetrafluoroborate and its subsequent use.

Mandatory Safety Precautions

Diazonium salts, particularly in their solid, dry form, are known to be thermally unstable and can be explosive.[11][12][13] It is imperative to adhere to the following safety guidelines:

-

Low Temperature: Always maintain the reaction temperature below 5°C during the formation of the diazonium salt.[12][13]

-

Avoid Isolation: Whenever possible, use the diazonium salt solution directly without isolating the solid. If isolation is necessary, handle only small quantities (no more than 0.75 mmol) with extreme caution, using non-metallic spatulas.[12][13]

-

Venting: Ensure adequate ventilation as nitrogen gas is evolved during the reaction and decomposition.[12][13]

-

Quenching: Have a quenching solution (e.g., a cold solution of sulfamic acid or sodium bicarbonate) readily available to destroy any excess nitrous acid or diazonium salt.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, and gloves.[14][15] Work in a chemical fume hood.

Protocol for Diazotization

-

Amine Solution Preparation: In a flask equipped with a magnetic stirrer and a thermometer, dissolve N-phenyl-p-phenylenediamine (1.0 eq) in a suitable solvent such as a mixture of aqueous fluoroboric acid and an organic co-solvent if needed. Cool the mixture to 0-5°C in an ice-salt bath.

-

Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq) in a minimal amount of cold deionized water.

-

Diazotization: Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5°C.[11]

-

Monitoring: After the addition is complete, continue stirring at 0-5°C for 30-60 minutes. The completion of the reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a positive test indicates an excess).[12][13]

-

Nitrous Acid Quench (Optional but Recommended): If there is excess nitrous acid, add a small amount of sulfamic acid until the starch-iodide test is negative.

The resulting solution contains the N-phenyl-p-phenylenediamine diazonium tetrafluoroborate and is ready for the subsequent reaction.

Caption: Key synthetic pathways originating from the aryldiazonium tetrafluoroborate intermediate.

Conclusion

N-phenyl-p-phenylenediamine diazonium tetrafluoroborate serves as a potent, albeit transient, intermediate in organic synthesis. Its controlled, in situ generation provides a reliable gateway to a diverse range of functionalized aromatic compounds, most notably aryl fluorides via the Balz-Schiemann reaction. A disciplined approach, grounded in a thorough understanding of the reaction mechanism and unwavering adherence to strict safety protocols, is essential for harnessing the full synthetic potential of this versatile reagent. For researchers in drug discovery and materials science, mastering the chemistry of aryldiazonium salts is a critical skill for the efficient construction of novel molecular architectures.

References

-

Chemistry Learner. Balz-Schiemann Reaction: Definition, Examples, and Mechanism. [Link]

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.

-

Reay, A. J., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]

-

Testbook. Balz Schiemann Reaction Mechanism - Detailed Explanation and Steps. [Link]

-

PubChem. N-Phenyl-p-phenylenediamine | C12H12N2 | CID 7564. [Link]

-

Grokipedia. Balz–Schiemann reaction. [Link]

-

Wikipedia. Balz–Schiemann reaction. [Link]

-

BYJU'S. Balz Schiemann Reaction Mechanism. [Link]

-

Beilstein Journals. Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. [Link]

-

Ottokemi. n-Phenyl-p-phenylenediamine, 98% 101-54-2. [Link]

-

National Center for Biotechnology Information. Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. [Link]

- Unknown Source. 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION 3. COMPOSITION/INFORMATION ON INGREDIENTS 4. FIRST AID MEASURES.

-

Arkat USA, Inc. A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. [Link]

-

Royal Society of Chemistry. Visible light mediated organocatalytic dehydrogenative aza-coupling of 1,3-diones using aryldiazonium salts. [Link]

- Google Patents. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

- Google Patents. US4191708A - Process for preparing and purifying p-phenylenediamine.

-

Chemistry LibreTexts. Making Diazonium Salts. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

Sources

- 1. Diazotisation [organic-chemistry.org]

- 2. testbook.com [testbook.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. n-Phenyl-p-phenylenediamine, 98% 101-54-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. N-フェニル-p-フェニレンジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. accustandard.com [accustandard.com]

- 8. N-Phenyl-p-phenylenediamine | C12H12N2 | CID 7564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Phenyl-p-phenylenediamine, 98% 1000 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to 4-(Phenylamino)benzenediazonium Tetrafluoroborate: Properties, Synthesis, and Applications

An In-depth Technical Guide for Researchers

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Benzenediazonium, 4-(phenylamino)-, tetrafluoroborate(1-) (1:1). As a versatile aryldiazonium salt, this compound is a valuable intermediate in synthetic organic chemistry. This document provides an in-depth exploration of its chemical identity, a detailed synthesis protocol with mechanistic insights, its applications in modern synthetic strategies, and essential safety information.

Compound Identification and Properties

Accurate identification is critical for reproducibility in research. This section details the nomenclature and key physicochemical properties of 4-(phenylamino)benzenediazonium tetrafluoroborate.

Nomenclature and Synonyms

The compound is known by several names across various chemical databases and suppliers. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

| Identifier Type | Value |

| Systematic Name | Benzenediazonium, 4-(phenylamino)-, tetrafluoroborate(1-) (1:1)[1] |

| Common Name | 4-(Phenylamino)benzenediazonium tetrafluoroborate[2] |

| CAS Number | 2367-19-3[1][2] |

| MDL Number | MFCD30531582[2] |

| EPA DTXSID | DTXSID9062352[1] |

| Other Synonyms | 4-anilino-benzenediazonium; 4-Anilino-benzoldiazonium; Diphenylamin-diazonium-(4)[3] |

Physicochemical Properties

The physical and chemical characteristics of the compound dictate its handling, storage, and reactivity.

| Property | Value | Source |

| Molecular Formula | C12H10BF4N3 | [2] |

| Molecular Weight | 283.04 g/mol | [1][2] |

| Appearance | Yellow-green solid | [2] |

| Storage Condition | Sealed in dry, Store at 4 to 8 °C | [2] |

| Solubility | Soluble in polar solvents | [4] |

Synthesis and Mechanism

The synthesis of aryldiazonium tetrafluoroborates is a cornerstone reaction in organic chemistry. The tetrafluoroborate salt of 4-(phenylamino)benzenediazonium is preferred over its chloride counterpart due to its enhanced stability, allowing for isolation.[4]

Principles of Diazotization and Salt Formation

The synthesis involves two primary stages:

-

Diazotization: The process begins with the reaction of a primary aromatic amine (in this case, 4-aminodiphenylamine) with nitrous acid (HNO₂) to form a diazonium salt. Nitrous acid is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[4] This reaction must be conducted at low temperatures (0–5 °C) to prevent the thermally unstable diazonium salt from decomposing and releasing nitrogen gas.

-

Anion Exchange (Metathesis): The initially formed diazonium chloride is then treated with tetrafluoroboric acid (HBF₄) or a tetrafluoroborate salt.[4][5] This results in a salt metathesis reaction, where the chloride anion is replaced by the tetrafluoroborate (BF₄⁻) anion, precipitating the more stable 4-(phenylamino)benzenediazonium tetrafluoroborate from the aqueous solution.[5]

Experimental Protocol: Synthesis from 4-Aminodiphenylamine

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Materials and Reagents:

-

4-Aminodiphenylamine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

Tetrafluoroboric Acid (HBF₄), ~50% aqueous solution

-

Diethyl ether

-

Ethanol

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Step-by-Step Methodology:

-

Amine Dissolution: In a suitable flask, dissolve 4-aminodiphenylamine in a solution of concentrated hydrochloric acid and water, with constant stirring. Cool the resulting solution to 0–5 °C using an ice bath.

-

Rationale: The acidic medium is required for the formation of nitrous acid, and the low temperature is critical to ensure the stability of the diazonium intermediate.

-

-

Diazotization: While maintaining the temperature at 0–5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Continue stirring for 30 minutes after the addition is complete.

-

Rationale: Slow, dropwise addition prevents a sudden increase in temperature and ensures the controlled generation of nitrous acid, preventing side reactions and decomposition.

-

-

Precipitation of Tetrafluoroborate Salt: To the cold diazonium salt solution, add cold tetrafluoroboric acid dropwise. A precipitate should form.

-

Rationale: The tetrafluoroborate anion displaces the chloride, forming the less soluble and more stable aryldiazonium tetrafluoroborate salt, which precipitates out of the solution.

-

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold water, cold ethanol, and finally diethyl ether to remove residual acid and water.

-

Rationale: The washing steps are crucial for purification. Cold water removes inorganic salts, cold ethanol removes organic impurities, and diethyl ether facilitates rapid drying of the final product.

-

-

Drying and Storage: Dry the resulting yellow-green solid under vacuum. Store the final product in a tightly sealed container at 4 to 8 °C, protected from light and moisture.[2]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4-(phenylamino)benzenediazonium tetrafluoroborate.

Core Applications in Synthetic Chemistry

Aryldiazonium salts are exceptionally versatile reagents because the diazo group (N₂) is an excellent leaving group, facilitating its replacement by a wide variety of nucleophiles.[4] These transformations include well-known named reactions such as the Schiemann, Sandmeyer, and Gomberg–Bachmann reactions.[4]

Utility in Drug Discovery and Development

While direct use of this specific compound in a marketed drug is not prominent, its value lies in its role as a key building block for synthesizing complex molecular architectures relevant to pharmaceuticals.

-

Scaffold Decoration: In medicinal chemistry, the core of a drug molecule (the scaffold) often requires precise modification. This diazonium salt allows for the introduction of the 4-(phenylamino)phenyl moiety into various structures. This is particularly relevant as the diphenylamine framework is present in several classes of bioactive compounds.

-

Synthesis of Heterocycles: Aryldiazonium salts are precursors for synthesizing a wide range of nitrogen-containing heterocyclic compounds, which are fundamental structures in many pharmaceuticals.

-

Fragment-Based Drug Design: The compound can be used to generate a library of derivatives for fragment-based screening, where small molecular fragments are tested for binding to a biological target.

-

Bioisostere Synthesis: The phenyl ring is the most common ring system in drugs, but its properties can sometimes be suboptimal.[6] Medicinal chemists often replace it with bioisosteres to improve properties like metabolic stability or solubility.[6] Aryldiazonium salts are critical tools for creating these novel aromatic and heteroaromatic bioisosteres.

-

Cross-Coupling Reactions: This reagent is a suitable precursor for various cross-coupling reactions (e.g., Suzuki, Heck) to form carbon-carbon bonds, enabling the construction of complex biaryl systems found in many modern therapeutics.[7][8]

Safety, Handling, and Storage

As with all diazonium salts, appropriate safety measures are paramount. Although tetrafluoroborate salts are generally more stable and shock-insensitive than their chloride counterparts, they should still be treated as potentially hazardous.[4]

Hazard Identification:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]

-

Safe Handling: Avoid dust formation.[3] Prevent contact with skin and eyes. Do not subject the material to shock, friction, or heat, as diazonium compounds can be explosive under certain conditions.[9]

Storage and Disposal:

-

Storage: Store in a cool, dry, and dark place.[2] The recommended storage temperature is between 4 and 8 °C.[2] Keep the container tightly sealed to prevent moisture absorption and decomposition.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

Benzenediazonium, 4-(phenylamino)-, tetrafluoroborate(1-) (1:1) is a stable and versatile aryldiazonium salt with significant utility in synthetic organic chemistry. Its ability to serve as a precursor for a wide range of functional groups makes it a valuable tool for researchers, particularly those in drug discovery and materials science. By understanding its properties, synthesis, and safe handling protocols, scientists can effectively leverage this reagent to construct complex molecular targets and advance their research objectives.

References

- Hoffman Fine Chemicals. (n.d.). CAS 2367-19-3 | 4-(Phenylamino)benzenediazonium tetrafluoroborate.

-

Wikipedia. (n.d.). Benzenediazonium tetrafluoroborate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2023). Benzenediazonium, 4-(phenylamino)-, tetrafluoroborate(1-) (1:1) - Substance Details. Retrieved from [Link]

-

PubChem. (n.d.). Benzenediazonium, 4-(diethylamino)-, tetrafluoroborate(1-) (1:1). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(phenylsulfonyl)benzene diazonium tetrafluoroborate. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Benzenediazonium, 4-(dimethylamino)-, tetrafluoroborate(1-) (1:1). Retrieved from [Link]

-

Arkat USA, Inc. (2020). A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. Retrieved from [Link]

-

Beilstein-Institut. (2015). Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US9238660B1 - Synthesis of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate and analogs and their application for the preparation of SF5-aromatics.

-

ResearchGate. (n.d.). 4-(Pentafluorosulfanyl)benzenediazonium Tetrafluoroborate: A Versatile Launch Pad for the Synthesis of Aromatic SF 5 Compounds via Cross Coupling, Azo Coupling, Homocoupling, Dediazoniation, and Click Chemistry. Retrieved from [Link]

-

PubMed. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. echemi.com [echemi.com]

- 4. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US9238660B1 - Synthesis of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate and analogs and their application for the preparation of SF5-aromatics - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

Advanced Interface Engineering: Diazonium Salts as Molecular Bridges in Conductive Polymers

[1]

Executive Summary

In the realm of bioelectronics and conductive polymer (CP) engineering, the interface is the failure point. Physical adsorption of polymers like PEDOT:PSS or Polypyrrole (PPy) onto metallic substrates (Pt, Au, Ir) often results in delamination under chronic stimulation or mechanical stress. Furthermore, intrinsic CPs lack versatile chemical handles for specific bioconjugation.

This technical guide details the application of aryl diazonium salts as a dual-purpose solution: (1) a "molecular glue" to covalently anchor CPs to inorganic electrodes, and (2) a post-polymerization functionalization strategy to introduce specific bio-receptors. We move beyond basic synthesis to focus on electrochemical grafting protocols , layer control , and self-validating quality assurance steps essential for reproducible device fabrication.

Part 1: Mechanistic Foundations

The Radical Covalent Bond

The utility of diazonium chemistry lies in the generation of a highly reactive aryl radical (

The Mechanism:

-

Reduction: The diazonium cation (

) accepts an electron (from the electrode or a reducing agent). -

Release: Nitrogen gas (

) is expelled, leaving an aryl radical. -

Attack: The radical attacks the surface (metal, carbon, or CP backbone), forming a covalent bond.

Critical Consideration: The Multilayer Paradox Aryl radicals are indiscriminate; they will attack the surface and already-grafted aryl groups. This leads to disordered multilayers (polyaryl chains) that can insulate the electrode.

-

Control Strategy: Use steric hindrance (bulky groups like 3,5-bis-tert-butyl) or "protection-deprotection" strategies to enforce monolayer formation if high conductivity is required.

Visualization: Electrochemical Grafting Mechanism

The following diagram illustrates the reductive grafting pathway and the potential for multilayer formation.

Figure 1: Mechanistic pathway of diazonium electroreduction, highlighting the bifurcation between desired monolayer grafting and uncontrolled multilayer growth.

Part 2: Strategic Protocols

Protocol A: The "Molecular Glue" (Adhesion Promoter)

Objective: Covalently attach PEDOT to a Platinum (Pt) electrode to prevent delamination.[1] Rationale: A grafted layer of thienyl-diazonium or amino-diazonium acts as an initiator or anchor for the subsequent polymer growth.

Materials

-

Precursor: 4-thienylbenzenediazonium tetrafluoroborate (or 4-nitrobenzenediazonium for amine functionalization).

-

Solvent: Acetonitrile (ACN) + 0.1 M Tetrabutylammonium tetrafluoroborate (TBABF4).

-

Electrode: Polished Pt disk or microelectrode array.

Workflow

-

Surface Preparation:

-

Polish Pt with 0.05 µm alumina slurry.

-

Sonicate in acetone, then ethanol, then DI water (5 min each).

-

Validation: Run CV in 5 mM Ferrocene/0.1 M KCl.

should be < 80 mV.

-

-

Electrografting (The Anchor):

-

Solution: 5 mM Diazonium salt in ACN/0.1 M TBABF4.

-

Parameters: Scan from +0.4 V to -0.6 V (vs Ag/AgCl) at 100 mV/s for 2–5 cycles.

-

Observation: Look for a broad irreversible reduction peak around 0 V to -0.2 V in the first cycle. Subsequent cycles should show current suppression (passivation).

-

-

Self-Validating Step: The Blocking Test

-

Why: To confirm the layer is present but not too thick (insulating).

-

Action: Rinse electrode. Run CV in 5 mM Ferrocene (or Fe(CN)6).

-

Criteria:

-

Pass: Redox peaks are present but suppressed (current reduced by 20–50%) and peak separation (

) increases. This indicates a tunneling barrier (thin layer). -

Fail (Too Thick): Complete signal loss. (Solution: Polish and reduce cycle count).

-

Fail (No Grafting): Signal identical to bare Pt. (Solution: Check salt stability/freshness).

-

-

-

Polymerization (The Payload):

-

Transfer to EDOT monomer solution (0.01 M EDOT in ACN/LiClO4).

-

Electropolymerize (Galvanostatic or Potentiodynamic). The thienyl groups on the surface copolymerize with EDOT, anchoring the film.

-

Protocol B: Post-Functionalization of Conductive Polymers

Objective: Add biorecognition elements (e.g., antibodies) to a pre-formed PEDOT:PSS film without destroying its conductivity.

Workflow

-

Substrate: Pre-deposited PEDOT:PSS film.

-

Grafting:

-

Use 4-carboxybenzenediazonium (COOH-linker).[2]

-

Apply a fixed potential (Chronoamperometry) of -0.5 V for 30–60 seconds. Note: Short times prevent over-grafting that kills conductivity.

-

-

Activation:

-

Incubate in EDC/NHS (0.4 M / 0.1 M) for 30 min to activate -COOH groups.

-

-

Conjugation:

-

Incubate with protein/antibody solution (in PBS) for 1 hour.

-

Block remaining active sites with Ethanolamine.

-

Visualization: Experimental Workflow

Figure 2: Step-by-step experimental workflow including the critical self-validating "Blocking Test" to ensure optimal interface formation.

Part 3: Data & Performance Metrics

The following data summarizes the performance enhancements observed when using diazonium salts as adhesion promoters for PEDOT on Platinum microelectrodes.

Table 1: Adhesion and Stability Comparison

| Parameter | Bare Pt/PEDOT (Physisorbed) | Pt-Diazo-PEDOT (Covalent) | Improvement Factor |

| Sonication Tolerance | < 10 seconds | > 10 minutes | 60x |

| CV Stability | Delamination after ~40 cycles | Stable > 1000 cycles | 25x |

| Charge Storage (CSC) | 20–30 mC/cm² | 35–45 mC/cm² | ~1.5x |

| Impedance (1 kHz) | Baseline (Low) | Comparable (Low)* | Neutral |

*Note: While the diazonium layer itself is insulating, the improved morphology and surface area of the covalently attached PEDOT often offset this, resulting in net impedance comparable to or lower than bare metal electrodes.

Table 2: Troubleshooting Matrix (Self-Validation)

| Observation | Diagnosis | Corrective Action |

| No irreversible peak during grafting | Salt degradation or wrong potential window. | Use fresh salt; check reference electrode; extend negative window. |

| Complete blocking of Ferrocene signal | Layer too thick (insulating). | Reduce grafting cycles (e.g., from 5 to 1); reduce concentration. |

| PEDOT film peels off | Poor covalent coverage. | Increase grafting time slightly; ensure thorough cleaning before grafting. |

| High Impedance (>1 MΩ) | Over-oxidation or thick barrier. | Use a more conductive linker (e.g., shorter chain) or reduce grafting density. |

References

-

Electrochemical grafting of diazonium salt onto a Pt disk macroelectrode. Source: ResearchGate (Chen et al., 2018). URL:[Link]

-

Diazonium-Based Anchoring of PEDOT on Pt/Ir Electrodes via Diazonium Chemistry. Source: ResearchGate (Chhin et al., 2018). URL:[Link]

-

Electrografted Diazonium Salt Layers for Antifouling on the Surface of Surface Plasmon Resonance Biosensors. Source: ACS Publications (Analytical Chemistry). URL:[Link]

-

Grafting of Diazonium Salts on Surfaces: Application to Biosensors. Source: MDPI (Biosensors). URL:[Link]

-

Spontaneous grafting of diazonium salts: chemical mechanism on metallic surfaces. Source: NIH / Langmuir. URL:[Link]

-

Diazonium Salts: Versatile Molecular Glues for Sticking Conductive Polymers to Flexible Electrodes. Source:[2] MDPI (Coatings). URL:[Link]

An In-Depth Technical Guide to the Transformation of 4-Aminodiphenylamine into its Diazonium Salt: A Comparative Analysis of Structure, Stability, and Reactivity

Abstract

This technical guide provides a comprehensive examination of 4-aminodiphenylamine and its corresponding diazonium salt, two chemically related yet functionally distinct entities. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the fundamental differences in their molecular structure, chemical stability, and synthetic utility. We will explore the critical process of diazotization that transforms the stable aromatic amine into a highly reactive diazonium salt, a versatile intermediate in organic synthesis. This guide details the underlying mechanisms, provides validated experimental protocols, and showcases the divergent applications that arise from this pivotal chemical conversion.

Introduction: The Tale of Two Functional Groups

At the heart of organic synthesis lies the principle of functional group transformation. A subtle change to a molecule's structure can dramatically alter its properties and unlock new avenues of reactivity. The conversion of a primary aromatic amine to a diazonium salt is a classic and powerful illustration of this principle. This guide focuses on a specific, industrially relevant example: the relationship between 4-aminodiphenylamine (4-ADPA) and its diazonium salt.

4-ADPA is a stable, crystalline solid, primarily used as an intermediate in the manufacturing of dyes, antioxidants, and antiozonants for the rubber industry.[1][2][3] Its utility is largely defined by the nucleophilic character of its amino groups. However, upon diazotization, the primary amino group (-NH₂) is converted into a diazonium group (-N₂⁺), creating an exceptionally potent electrophile and an outstanding leaving group (N₂ gas). This transformation turns a relatively inert compound into a versatile synthetic linchpin, enabling the introduction of a wide array of functional groups onto the aromatic ring that are otherwise difficult to install.[4][5]

This document will dissect this transformation, providing not just the "what" but the "why," grounding theoretical knowledge in practical, field-proven methodology.

Profiling the Precursor: 4-Aminodiphenylamine (4-ADPA)

4-Aminodiphenylamine, also known as N¹-Phenylbenzene-1,4-diamine, is an aromatic amine derived from the dimerization of aniline.[2] Its structure features two phenyl rings linked by a secondary amine, with a primary amino group at the para position of one ring.

Caption: Molecular structures of 4-aminodiphenylamine and a representative benzenediazonium ion.

Physicochemical Properties

The properties of 4-ADPA are characteristic of a high-molecular-weight aromatic amine. It is a solid at room temperature and exhibits limited solubility in water but is readily soluble in organic solvents.[1][6]

| Property | 4-Aminodiphenylamine (4-ADPA) |

| CAS Number | 101-54-2[1] |

| Molecular Formula | C₁₂H₁₂N₂[1] |

| Molar Mass | 184.24 g/mol [1][7] |

| Appearance | Purple-black or dark purple solid, often in flakes or crystals.[1][7] |

| Melting Point | 70-76 °C[3] |

| Boiling Point | 354 °C[1][2] |

| Water Solubility | 0.05 - 0.6 g/L at 20 °C (sparingly soluble).[1][8] |

| Organic Solubility | Soluble in ethanol, acetone, diethyl ether, and chloroform.[1][6] |

| Key Functional Groups | Primary Aromatic Amine (-NH₂), Secondary Aromatic Amine (-NH-) |

| Chemical Nature | Nucleophilic, basic. |

| Stability | Stable under standard conditions.[8] Incompatible with strong oxidizing agents and strong acids.[8] |

| Spectral Data (UV-Vis) | λmax ≈ 286 nm[6] |

Core Reactivity and Applications

The chemistry of 4-ADPA is dominated by its amine functionalities. It serves as a nucleophile in various reactions and is primarily used as:

-

A dye intermediate: For manufacturing aniline-type and azoic dyes.[1][3]

-

An antioxidant/antiozonant precursor: It is a key starting material for N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), a critical antiozonant that protects rubber products from degradation.[2][9]

-

A hair dye component: Used as an oxidation dye color in some hair dye formulations.[1][2][8]

The Transformation: Diazotization

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[10][11] This reaction, first reported by Peter Griess in 1858, is a cornerstone of synthetic aromatic chemistry.[10] It proceeds by reacting the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[11][12]

The Diazotization Mechanism

The causality behind the experimental conditions is critical for success. The reaction must be performed at low temperatures (0-5 °C) because aryl diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.[13][14][15]

Caption: Experimental workflow for the synthesis of a 4-ADPA diazonium salt.

The mechanism involves several discrete steps:

-

Formation of the Nitrosating Agent: The strong acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).[10][12]

-

Nucleophilic Attack: The primary amino group of 4-ADPA acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine.[12]

-

Tautomerization and Dehydration: The N-nitrosamine undergoes proton transfers and tautomerization to form a diazohydroxide. In the presence of excess acid, the hydroxyl group is protonated, creating a good leaving group (H₂O).[10]

-

Formation of the Diazonium Ion: The departure of water results in the formation of the resonance-stabilized aryl diazonium ion.[4][10]

Self-Validating Protocol for Diazotization of 4-Aminodiphenylamine

This protocol is a representative methodology and must be performed by qualified personnel with appropriate safety precautions, including the use of a blast shield. Diazonium salts can be explosive when isolated and dry.[16]

Objective: To prepare an aqueous solution of 4-(phenylamino)benzenediazonium sulfate for immediate use in a subsequent reaction.

Materials:

-

4-Aminodiphenylamine (4-ADPA)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Potassium iodide-starch paper

Procedure:

-

Prepare the Amine Solution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, create a slurry of 4-ADPA in deionized water.

-

Acidification & Cooling: Place the flask in an ice-salt bath. While stirring vigorously, slowly add concentrated sulfuric acid. The addition is exothermic; ensure the internal temperature does not rise above 10 °C. Continue cooling until the internal temperature is stable between 0-5 °C.[13] 4-ADPA will dissolve to form its sulfate salt.

-

Prepare Nitrite Solution: In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in a minimal amount of cold deionized water.

-

Diazotization: Add the sodium nitrite solution dropwise to the stirred amine-sulfuric acid mixture using a dropping funnel. Causality: A slow, controlled addition is paramount to maintain the 0-5 °C temperature range, preventing the decomposition of both the nitrous acid reagent and the diazonium salt product.[13][15]

-

Reaction Monitoring (Self-Validation): After the addition is complete, continue stirring at 0-5 °C for 30-60 minutes. To validate the reaction's endpoint, periodically touch a drop of the reaction mixture to potassium iodide-starch paper. A blue-black color indicates the presence of excess nitrous acid, signifying that all the primary amine has been consumed. A faint positive test is desired.

-

Immediate Use: The resulting cold solution of 4-(phenylamino)benzenediazonium sulfate is now ready for immediate use. Trustworthiness: It is not isolated due to its inherent instability.[14] The solution should be kept cold until it is consumed in the next synthetic step.

The Product: 4-(Phenylamino)benzenediazonium Salt

The diazonium salt of 4-ADPA is a transient, highly reactive intermediate. Its properties stand in stark contrast to its stable amine precursor.

| Property | 4-Aminodiphenylamine (4-ADPA) | 4-(Phenylamino)benzenediazonium Salt |

| Appearance | Purple-black solid[1] | Typically a colorless to pale yellow solution[14] |

| Key Functional Group | Primary Amine (-NH₂) | Diazonium Cation (-N₂⁺) |

| Chemical Nature | Nucleophilic, Basic | Highly Electrophilic |

| Stability | Thermally stable solid[8] | Thermally unstable; stable only for short periods in cold (0-5 °C) aqueous solution.[14] Explosive in dry, solid form.[16] |

| Solubility | Sparingly soluble in water[1] | Readily soluble in water (as a salt).[14] |

| Primary Utility | Stable intermediate for dyes, antioxidants.[1][2] | Highly reactive intermediate for C-C and C-X bond formation.[4][17] |

The profound instability of the diazonium salt is its defining characteristic. This instability is also the source of its synthetic power. The diazonium group is an excellent leaving group because its departure releases dinitrogen (N₂), a thermodynamically very stable molecule.[5] This strong thermodynamic driving force facilitates a wide range of substitution reactions.

Synthetic Utility: The Versatility of a Reactive Intermediate

The 4-ADPA diazonium salt is a gateway to a multitude of chemical transformations, broadly categorized into two types: reactions involving the displacement of nitrogen and reactions involving the retention of the diazo group.

Caption: Key reactivity pathways for an aryl diazonium salt intermediate.

Reactions with Displacement of Nitrogen

These reactions leverage the N₂ group as a leaving group.

-

The Sandmeyer Reaction: Uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively.[18][19][20] This is a radical-nucleophilic aromatic substitution.[18]

-

The Schiemann Reaction: Used to introduce fluorine (-F) by heating the isolated diazonium tetrafluoroborate salt.[5]

-

Replacement by Hydroxyl (-OH): Warming the aqueous diazonium salt solution leads to hydrolysis, forming a phenol.[14]

-

The Gomberg-Bachmann Reaction: An aryl-aryl coupling reaction where the diazonium salt reacts with another arene in the presence of a base to form a biaryl compound.[21][22]

Reactions with Retention of the Diazo Group

-

Azo Coupling: This is arguably the most important reaction of diazonium salts. The diazonium ion acts as a weak electrophile and attacks electron-rich aromatic compounds like phenols or anilines in an electrophilic aromatic substitution reaction.[23][24][25] The products are azo compounds (Ar-N=N-Ar'), which are often brightly colored due to their extended conjugated π-systems and form the basis of the vast class of azo dyes.[23][26]

Protocol for Azo Coupling: Synthesis of an Azo Dye

Objective: To couple the previously prepared 4-(phenylamino)benzenediazonium sulfate with 2-naphthol to produce a colored azo dye.

Materials:

-

Cold solution of 4-(phenylamino)benzenediazonium sulfate (from Protocol 3.2)

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ice

Procedure:

-

Prepare Coupling Solution: In a beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide. Causality: The reaction is performed under alkaline conditions (pH > 7.5) because the phenoxide ion (Ar-O⁻) is a much more strongly activating nucleophile than the neutral phenol (Ar-OH), facilitating the attack by the weakly electrophilic diazonium ion.[26]

-

Cooling: Cool this solution in an ice bath to below 5 °C.

-

Coupling Reaction: While stirring the 2-naphthol solution, slowly add the cold diazonium salt solution prepared in Protocol 3.2.

-

Observation (Self-Validation): An immediate color change and the formation of a brightly colored precipitate should be observed. This is the azo dye product. The intense color is a direct validation of the successful formation of the extended conjugated system.[24][26]

-

Isolation: Allow the reaction to stir in the ice bath for 30 minutes to ensure complete coupling. Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry.

Conclusion

The transformation of 4-aminodiphenylamine into its diazonium salt is a powerful demonstration of functional group manipulation in organic chemistry. It converts a stable, nucleophilic amine into a highly reactive, electrophilic intermediate that serves as a versatile synthetic tool. While 4-ADPA's value lies in its direct application as a stable precursor, the diazonium salt's utility is defined by its controlled instability, which provides the thermodynamic driving force for introducing a vast array of functionalities onto an aromatic core. Understanding the profound differences in their stability, reactivity, and handling requirements is essential for any scientist working in the fields of dye chemistry, materials science, or pharmaceutical development. This knowledge enables the strategic use of this classic transformation to build molecular complexity and access compounds that would be otherwise synthetically challenging.

References

- Grokipedia. (n.d.). 4-Aminodiphenylamine.

-

BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. Retrieved from [Link]

-

Vedantu. (n.d.). Explain Gomberg reaction with mechanism class 12 chemistry CBSE. Retrieved from [Link]

-

Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]

-

ALL ABOUT CHEMISTRY. (2020, July 7). Gomberg-Bachmann-Graebe-Ullmann Reaction. Retrieved from [Link]

-

Chemister.ru. (n.d.). 4-aminodiphenylamine. Retrieved from [Link]

-

Maxbrain Chemistry. (n.d.). Gomberg–Bachmann Reaction and Mechanism. Retrieved from [Link]

-

Slideshare. (n.d.). Ullmann Reaction and Gomberg - Bechmann Reaction. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

-

BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Gomberg–Bachmann reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminodiphenylamine. Retrieved from [Link]

-

Organic Process Research & Development. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]

-

RSC Advances. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

University of Calgary. (n.d.). Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved from [Link]

- Google Patents. (n.d.). US2013180A - Process of preparing diazonium compounds from 4-aminodiarylamines.

-

CUTM Courseware. (n.d.). Aryl-diazonium-salt.pdf. Retrieved from [Link]

-

Junshin Gakuen University. (2012, March). PREPARATION OF 4-AMINODIPHENYLAMINE BY A ONE- POT REACTION. Retrieved from [Link]

-

Kaimosi BioChem Tech Co., Ltd. (n.d.). 4477-28-5|4-Diazodiphenylamine sulfate. Retrieved from [Link]

- Google Patents. (n.d.). US5117063A - Method of preparing 4-aminodiphenylamine.

-

PrepChem.com. (n.d.). Synthesis of 4-aminodiphenylamine. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenyl-p-phenylenediamine. Retrieved from [Link]

-

Journal of Natural Sciences Research. (2018, December 17). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Retrieved from [Link]

-

ResearchGate. (2017, November 13). Raman Characterization of Phenyl-Derivatives: From Primary Amine to Diazonium Salts. Retrieved from [Link]

-

Journal of Applicable Chemistry. (2016, July 8). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Retrieved from [Link]

-

Scribd. (n.d.). AMINES-IV-Diazonium Salts - Qns. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 4-Aminodiphenylamine - Wikipedia [en.wikipedia.org]

- 3. americasinternational.com [americasinternational.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. idc-online.com [idc-online.com]

- 6. 4-aminodiphenylamine [chemister.ru]

- 7. N-Phenyl-p-phenylenediamine | C12H12N2 | CID 7564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Aminodiphenylamine | 101-54-2 [chemicalbook.com]

- 9. US5117063A - Method of preparing 4-aminodiphenylamine - Google Patents [patents.google.com]

- 10. byjus.com [byjus.com]

- 11. SATHEE: Chemistry Diazotization Reaction [sathee.iitk.ac.in]

- 12. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 19. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 20. byjus.com [byjus.com]

- 21. Explain Gomberg reaction with mechanism class 12 chemistry CBSE [vedantu.com]

- 22. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 23. Azo coupling - Wikipedia [en.wikipedia.org]

- 24. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]

- 25. Azo Coupling [organic-chemistry.org]

- 26. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Surface modification of carbon nanotubes with 4-aminodiphenylamine diazonium

Part 1: Information Gathering

I have initiated a series of Google searches to gather comprehensive information on the surface modification of carbon nanotubes (CNTs) with 4-aminodiphenylamine diazonium salts. The search queries are designed to cover all critical aspects of the topic, including:

-

Synthesis of the diazonium salt: "synthesis of 4-aminodiphenylamine diazonium salt"

-

Grafting process: "grafting of 4-aminodiphenylamine diazonium salt onto carbon nanotubes"

-

Characterization techniques: "characterization of 4-aminodiphenylamine functionalized carbon nanotubes", "Raman spectroscopy of functionalized carbon nanotubes", "XPS analysis of nitrogen-doped carbon nanotubes", "Thermogravimetric analysis of surface modified carbon nanotubes"

-

Applications: "applications of 4-aminodiphenylamine modified carbon nanotubes"

The initial search results provide a good foundation. I have found information on:

-

The general principles of CNT functionalization with diazonium salts.

-

Standard characterization methods like Raman spectroscopy, XPS, and TGA used to confirm functionalization.

-

The synthesis of diazonium salts, although specific protocols for 4-aminodiphenylamine are not immediately apparent and may require more targeted searching or inference from similar compounds.

-

The applications of amino-functionalized CNTs in various fields.

Based on this initial assessment, I will proceed with structuring the application note. I will need to synthesize the information from various sources to create a coherent and detailed protocol. I will pay close attention to the causality behind experimental choices and ensure the protocols are self-validating. The creation of Graphviz diagrams and a comprehensive reference list will be integral to the final output. I will continue to refer to the search results as I build each section of the application note.

Part 2: Structuring the Application Note

I will now outline the structure of the application note based on the gathered information and the core requirements. This structure is designed to be logical and user-friendly for the target audience of researchers and drug development professionals.

Title: Application Note: A Detailed Guide to the Surface Modification of Carbon Nanotubes with 4-Aminodiphenylamine Diazonium for Advanced Applications

1. Introduction:

- Significance of Carbon Nanotube (CNT) functionalization.

- Advantages of using diazonium chemistry for covalent modification.

- Specific benefits of introducing 4-aminodiphenylamine (4-ADPA) onto CNT surfaces (e.g., introducing redox-active and nucleophilic sites).

- Overview of the applications for 4-ADPA functionalized CNTs (e.g., in biosensors, polymer composites, and drug delivery).

2. Reaction Scheme:

- A clear chemical drawing illustrating the two-step process:

- Diazotization of 4-aminodiphenylamine.

- Grafting of the in-situ generated diazonium salt onto the CNT surface.

3. Materials and Reagents:

- A comprehensive list of all necessary chemicals with recommended purity grades.

- Specifications for the carbon nanotubes (e.g., single-walled vs. multi-walled, purity).

- List of necessary laboratory equipment.

4. Experimental Protocols:

- Part A: Synthesis of 4-Aminodiphenylamine Diazonium Salt (In-situ generation)

- Detailed, step-by-step procedure for the diazotization reaction.

- Emphasis on critical parameters like temperature control (0-5 °C).

- Safety precautions for handling diazonium salts.

- Graphviz diagram illustrating the workflow.

- Part B: Surface Modification of Carbon Nanotubes

- Pre-treatment of CNTs (e.g., acid treatment for purification and introduction of defects, if necessary).

- Detailed, step-by-step procedure for the grafting reaction.

- Explanation of the role of each reagent and reaction condition.

- Purification of the functionalized CNTs.

- Graphviz diagram illustrating the grafting process.

5. Characterization of 4-ADPA Functionalized CNTs:

- Qualitative and Quantitative Analysis:

- Raman Spectroscopy: Explanation of how changes in the D/G band ratio indicate successful covalent functionalization.

- X-ray Photoelectron Spectroscopy (XPS): Detailed analysis of C1s and N1s spectra to confirm the presence of the 4-ADPA moiety and identify nitrogen chemical states.

- Thermogravimetric Analysis (TGA): Method to quantify the degree of functionalization by observing the mass loss corresponding to the grafted molecules.

- Electron Microscopy (TEM/SEM): To observe morphological changes and dispersion of the functionalized CNTs.

- Data Presentation:

- A summary table of expected characterization results (e.g., typical D/G ratios, N 1s binding energies, percentage weight loss in TGA).

6. Troubleshooting Guide:

- A table format addressing common problems, their probable causes, and recommended solutions (e.g., low functionalization degree, poor dispersion).

7. Applications of 4-ADPA Functionalized CNTs:

- Detailed discussion on the use of these modified CNTs in:

- Electrochemical Biosensors: Leveraging the redox properties of the diphenylamine group.

- Polymer Composites: Enhancing interfacial adhesion and properties.

- Drug Delivery Systems: As a platform for further conjugation of therapeutic agents.

8. References:

- A numbered list of all cited sources with full bibliographic information and clickable URLs.

This structure provides a comprehensive and in-depth guide that fulfills all the core requirements of the prompt. I will now proceed to write the content for each section, incorporating the scientific details and practical insights gathered from the search results. I will also create the necessary Graphviz diagrams as I go.

Part 3: Content Generation and Visualization

I will now begin generating the detailed content for each section of the application note, starting with the introduction and moving through to the references. I will simultaneously create the Graphviz diagrams as specified. I will ensure to integrate the information from the search results, providing in-text citations and building the reference list.

Introduction (Drafting)

I will start by drafting the introduction, highlighting the importance of CNT functionalization and the specific advantages of using 4-aminodiphenylamine. I will refer to the search results for general information on CNT applications and the benefits of amino-functionalization.

Reaction Scheme (Drafting)

I will create a clear and concise reaction scheme that visually represents the two main chemical transformations.

Materials and Reagents (Drafting)

I will compile a detailed list of materials and reagents, drawing from general chemical synthesis protocols and information about CNT processing.

Experimental Protocols (Drafting and Visualization)

This section will be broken down into two parts:

-

Part A: Synthesis of 4-Aminodiphenylamine Diazonium Salt: I will write a step-by-step protocol for the in-situ generation of the diazonium salt. I will emphasize the critical need for low temperatures, drawing from general knowledge of diazonium salt chemistry and any specific examples found in the search results. I will then create the first Graphviz diagram to illustrate this workflow.

-

Part B: Surface Modification of Carbon Nanotubes: I will detail the process of grafting the diazonium salt onto the CNTs. This will include pre-treatment steps and the main reaction, followed by purification. I will create the second Graphviz diagram for this process.

Characterization (Drafting and Data Presentation)

I will write a detailed section on the characterization of the functionalized CNTs. For each technique (Raman, XPS, TGA, TEM/SEM), I will explain the underlying principles and what specific information it provides in this context. I will use the search results to provide expected values and spectral features. I will then create a summary table for the quantitative data.

Troubleshooting (Drafting)

I will create a troubleshooting guide in a table format to address potential issues during the synthesis and functionalization process.

Applications (Drafting)

I will elaborate on the potential applications of 4-ADPA-CNTs, drawing on the search results that discuss the use of amino-functionalized CNTs in sensors, composites, and biomedical applications.

References (Compilation)

Throughout the writing process, I will keep a running list of the sources I am citing. At the end, I will format this into a complete and numbered reference list with clickable URLs.

I will now proceed with writing the full application note. I have a clear plan and the necessary information from the initial searches. I will perform additional searches if I encounter any knowledge gaps during the writing process. After completing the entire content, I will do a final review to ensure it meets all the prompt's requirements for scientific integrity, formatting, and visualization.An Application Note and Detailed Protocol for the Surface Modification of Carbon Nanotubes with 4-Aminodiphenylamine Diazonium

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the surface modification of carbon nanotubes (CNTs) with 4-aminodiphenylamine (4-ADPA) via in-situ generation of its diazonium salt. This method offers a robust and versatile platform for introducing redox-active and nucleophilic amino groups onto the surface of CNTs, thereby enhancing their functionality for a wide range of applications, including advanced biosensors, high-performance polymer composites, and targeted drug delivery systems.[1][2][3]

The covalent functionalization of CNTs is crucial for overcoming their inherent insolubility and tendency to agglomerate, which often limits their practical application.[2] Diazonium chemistry has emerged as a powerful tool for the stable and efficient grafting of various functional moieties onto the sp²-hybridized carbon lattice of CNTs.[4][5] The use of 4-ADPA is particularly advantageous as it introduces a secondary amine group that can serve as a reactive handle for further chemical modifications, such as the attachment of biomolecules or drug payloads.[1][6]

Reaction Scheme

The surface modification process involves two primary steps:

-

Diazotization: The in-situ formation of the 4-aminodiphenylamine diazonium salt from 4-aminodiphenylamine using sodium nitrite in an acidic medium.

-

Grafting: The spontaneous reaction of the generated diazonium salt with the carbon nanotube surface, leading to the formation of a stable covalent bond.

Figure 1: Overall reaction scheme for the functionalization of CNTs with 4-aminodiphenylamine.

Materials and Reagents

-

Carbon Nanotubes: Multi-walled (MWCNTs) or single-walled (SWCNTs), with a purity of >95%.

-

4-Aminodiphenylamine (4-ADPA): Reagent grade, ≥98%.

-

Sodium Nitrite (NaNO₂): ACS reagent, ≥97%.

-

Concentrated Sulfuric Acid (H₂SO₄): ACS reagent, 95-98%.

-

Deionized (DI) Water: High-purity, 18.2 MΩ·cm.

-

Ethanol: Anhydrous, ≥99.5%.

-

Acetone: ACS reagent, ≥99.5%.

-

Hydrochloric Acid (HCl): ACS reagent, 37%.

-

N,N-Dimethylformamide (DMF): Anhydrous, 99.8%.

-

Equipment: Ice bath, magnetic stirrer, round-bottom flasks, beakers, filtration apparatus (e.g., Buchner funnel with appropriate filter paper or a membrane filtration system), sonicator bath, centrifuge, vacuum oven.

Experimental Protocols

Part A: In-situ Synthesis of 4-Aminodiphenylamine Diazonium Salt

This protocol details the in-situ generation of the diazonium salt, which is then immediately used for the functionalization of CNTs. Diazonium salts can be unstable and potentially explosive in dry form, so in-situ generation is the preferred and safer method.[7]

Step-by-Step Procedure:

-

In a 250 mL round-bottom flask, dissolve a specific amount of 4-aminodiphenylamine in a solution of concentrated sulfuric acid and deionized water. A typical starting point is 10 mmol of 4-ADPA in 100 mL of 1 M H₂SO₄.

-

Cool the flask in an ice-salt bath to maintain a temperature between 0-5 °C. This low temperature is critical to ensure the stability of the diazonium salt being formed.[8]

-

In a separate beaker, prepare a solution of sodium nitrite in deionized water. Use a slight molar excess of NaNO₂ (e.g., 11 mmol for 10 mmol of 4-ADPA) dissolved in a minimal amount of cold DI water (e.g., 20 mL).

-

Slowly add the sodium nitrite solution dropwise to the stirred 4-ADPA solution while continuously monitoring the temperature to keep it within the 0-5 °C range.

-

After the complete addition of the sodium nitrite solution, allow the reaction to stir for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization.

-

The presence of excess nitrous acid can be checked using potassium iodide-starch paper (a blue-black color indicates excess nitrous acid). If the test is negative, a small amount of additional NaNO₂ solution can be added.

Caption: Workflow for the surface modification of CNTs with 4-ADPA diazonium salt.

Characterization of 4-ADPA Functionalized CNTs

Thorough characterization is essential to confirm the successful covalent functionalization and to quantify the degree of modification.

| Technique | Principle | Expected Outcome for Successful Functionalization |

| Raman Spectroscopy | Measures the vibrational modes of the material. The D-band (~1350 cm⁻¹) is associated with defects and sp³-hybridized carbon, while the G-band (~1580 cm⁻¹) corresponds to the graphitic sp²-hybridized carbon. [9] | An increase in the intensity ratio of the D-band to the G-band (ID/IG) indicates the conversion of sp² to sp³ carbon atoms upon covalent attachment of the 4-ADPA groups. [10][11] |

| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that provides information about the elemental composition and chemical states of the elements. | The appearance of a nitrogen (N 1s) peak at approximately 399-401 eV confirms the presence of the amino groups from 4-ADPA. [12][13]High-resolution scans of the N 1s region can distinguish between different nitrogen environments. [14][15] |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. | A distinct weight loss step at temperatures corresponding to the decomposition of the organic moiety (typically 200-600 °C) will be observed for the functionalized CNTs, which is absent in the pristine CNTs. [16][17][18]The magnitude of this weight loss can be used to estimate the degree of functionalization. |

| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the CNTs. | While pristine CNTs often appear as smooth tubes, the functionalized CNTs may show a thin, amorphous layer on their surface. It can also be used to assess the dispersion of the modified CNTs. |

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |